molecular formula C7H4N2OS B3329993 Thieno[2,3-d]pyrimidine-6-carbaldehyde CAS No. 655253-72-8

Thieno[2,3-d]pyrimidine-6-carbaldehyde

Cat. No.: B3329993
CAS No.: 655253-72-8
M. Wt: 164.19 g/mol
InChI Key: HYOPIVIAUNBSTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Thieno[2,3-d]pyrimidine-6-carbaldehyde involves a multi-step sequence. Key steps include the Gewald reaction, Dieckmann-type cyclization, and Krapcho decarboxylation. These processes lead to the construction of the thienopyrimidine ring, followed by the cyclohexanone moiety, and ultimately the fused heterocyclic ring. Notably, this strategy enables the efficient production of various Thieno[2,3-d]pyrimidine derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Thieno[2,3-d]pyrimidines: Intramolecular cyclisation techniques have been employed to synthesize various thieno[2,3-d]pyrimidines, highlighting the versatility of thieno[2,3-d]pyrimidine-6-carbaldehyde in creating complex molecules (Clark et al., 1993).
  • Preparation of Ethyl Esters of Thieno[2,3-d]pyrimidine-6-carboxylic Acids: These compounds are derived from reactions involving this compound, and they can be further transformed into acids, hydrazides, and methanols, showcasing the compound's potential in diverse synthetic routes (Tumkevicius & Kaminskas, 2003).

Application in Organic Chemistry and Drug Synthesis

  • Synthesis of Novel Pyrimidine-Annelated Heterocycles: Using this compound as a starting material, novel heterocycles with potential biological activities have been synthesized, underscoring its role in developing new pharmacological compounds (Baruah et al., 1996).
  • Development of Antifolates: Thieno[2,3-d]pyrimidines have been explored for their potential as lipophilic antifolates, a class of drugs that are important in cancer therapy. This indicates the utility of this compound in medicinal chemistry (Dailide & Tumkevičius, 2022).

Biological Applications

  • Antimicrobial and Anti-inflammatory Agents: Derivatives of thieno[2,3-d]pyrimidine have shown remarkable activity against fungi, bacteria, and inflammation, demonstrating the compound's relevance in developing new therapeutic agents (Tolba et al., 2018).
  • Antifolate Inhibitors for Purine Biosynthesis: Thieno[2,3-d]pyrimidines have been studied as selective inhibitors for folate receptors, indicating their potential in cancer treatment by targeting purine biosynthesis pathways (Deng et al., 2009).

Mechanism of Action

  • In the context of anti-inflammatory effects, it could inhibit key mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .

Properties

IUPAC Name

thieno[2,3-d]pyrimidine-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2OS/c10-3-6-1-5-2-8-4-9-7(5)11-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOPIVIAUNBSTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=NC=NC=C21)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

LiAlH4 (1M in THF, 0.26 mL) was added dropwise to N-methoxy-N-methylthieno[2,3-d]pyrimidine-6-carboxamide (intermediate 12) (117 mg) in THF (6 mL) at −78° C. under an inert atmosphere. The reaction was allowed to stir at −78° C. for 30 minutes and then allowed to warm to 0° C. Saturated aqueous-ammonium chloride (2 mL) was added and allowed to stir at 0° C. for 10 minutes. The organic layer was separated and the aqueous layer extracted with diethyl ether (2×15 mL). The combined organics were dried (MgSO4), filtered and concentrated in vacuo. Purification by flash chromatography on silica eluting with hexane:EtOAc (1:4) afforded the title compound as a white solid (60 mg, 70%);
Quantity
0.26 mL
Type
reactant
Reaction Step One
Quantity
117 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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